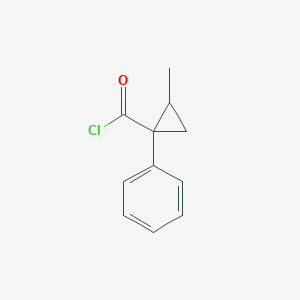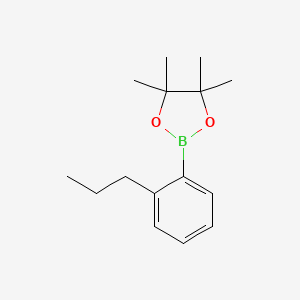
4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group substituted with a propyl group. The presence of the dioxaborolane ring imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
2-Propylphenylboronic acid+Pinacol→this compound+Water
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1
Eigenschaften
Molekularformel |
C15H23BO2 |
|---|---|
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,6,9H2,1-5H3 |
InChI-Schlüssel |
LEQOWUQWLJPDHC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



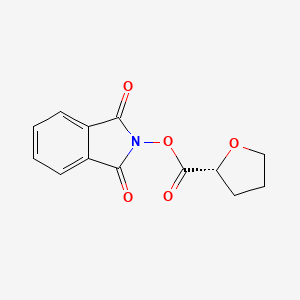

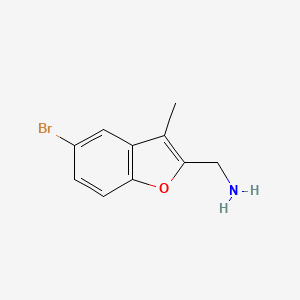
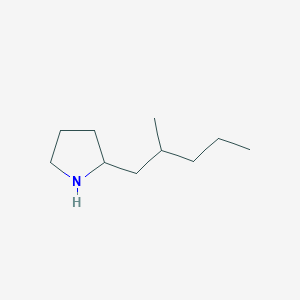
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
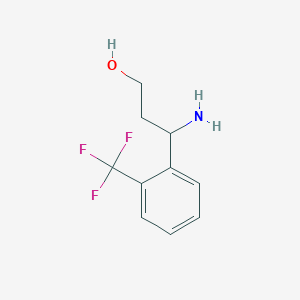
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
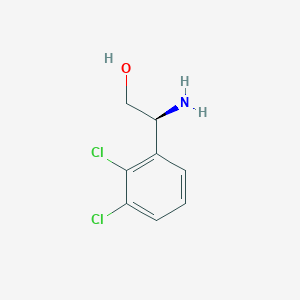
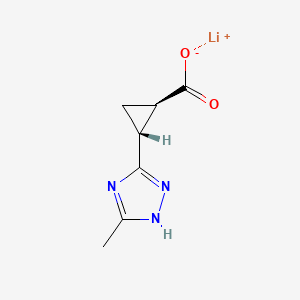
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)

